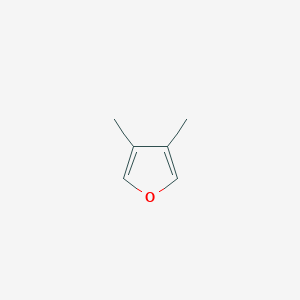

3,4-Dimethylfuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPMIPYSOTYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174960 | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20843-07-6 | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylfuran and Its Analogues

Established Synthetic Routes to 3,4-Dimethylfuran

Several classic and widely utilized methods have been developed for the synthesis of this compound. These routes often involve the formation of a suitable acyclic precursor followed by a cyclization step.

Reformatsky-based Approaches for Butenolide Precursors

One established approach to synthesize this compound involves the use of Reformatsky-based reactions to construct butenolide precursors. A concise sequence utilizing the Reformatsky reaction has been employed to synthesize 2,3-dimethyl-2-butenolide, which serves as a key intermediate. tandfonline.com The Reformatsky reaction typically involves the condensation of a carbonyl compound with an alpha-halo ester in the presence of metallic zinc. byjus.com In the synthesis of 2,3-dimethyl-2-butenolide, acetyloxyacetone is reacted with ethyl 2-bromopropionate and granulated zinc in ether. This reaction yields a mixture of ethyl 4-acetyloxy-3-hydroxy-2,3-dimethylbutyrate and 4-hydroxy-3,4-dimethyl-dihydrofuran-2-one. tandfonline.com Refluxing this mixture in toluene (B28343) with p-toluenesulfonic acid and anhydrous MgSO₄ facilitates the cyclization of the hydroxybutyrate and the dehydration of the dihydrofuranone to afford 2,3-dimethyl-2-butenolide. tandfonline.com Subsequent reduction of 2,3-dimethyl-2-butenolide with diisobutylaluminum hydride (DiBAL) provides this compound. tandfonline.comlookchem.com This reduction step has been reported to proceed in 40% yield. tandfonline.com

Diels-Alder Reactions for Furan (B31954) Ring Formation

Diels-Alder reactions can be employed in the synthesis of furan rings, although furans themselves can also act as dienes or dienophiles in such reactions depending on the substituents and reaction conditions. nih.govulisboa.ptacs.org While the provided search results primarily discuss Diels-Alder reactions of substituted furans (like 2,5-dimethylfuran) to form other cyclic structures nih.govosti.gov, the principle of [4+2] cycloaddition can be relevant for constructing the furan core from appropriate diene and dienophile components. However, specific established routes to this compound directly utilizing a Diels-Alder cycloaddition to form the furan ring were not detailed in the provided snippets.

Cyclization Reactions of 1,4-Diketones (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a well-known method for the synthesis of furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.orgambeed.com This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgscribd.com For furan synthesis, the 1,4-diketone is treated with an acid catalyst, which promotes the protonation of one carbonyl group and subsequent attack by the enol form of the other carbonyl. wikipedia.org Dehydration of the resulting hemiacetal leads to the formation of the furan ring. wikipedia.org While the search results mention the Paal-Knorr synthesis in the context of 2,5-dimethylfuran (B142691) formation from hexan-2,5-dione uomustansiriyah.edu.iq, the general principle is applicable to the synthesis of other substituted furans, including potentially this compound, provided the appropriate 1,4-diketone precursor (e.g., 3,4-hexanedione) is used. The mechanism involves the formation of an enol, followed by intramolecular cyclization and dehydration. wikipedia.orguomustansiriyah.edu.iq The mechanism of the Paal-Knorr furan synthesis was elucidated in the 1990s, showing that diastereomers of 3,4-disubstituted-2,5-hexanediones react at different rates, which is consistent with a mechanism involving a common enol intermediate. wikipedia.org Ionic liquids have also been shown to efficiently catalyze the Paal-Knorr furan synthesis of various 1,4-diketones. tandfonline.com

Reactions Involving Acetylenic Sulfonium (B1226848) Salts

Reactions involving acetylenic sulfonium salts have been explored for the synthesis of substituted furans. One method describes a simple and general approach for the synthesis of substituted furans using acetylenic sulfonium salts. orgsyn.org This method has some common features with the Feist-Benary furan synthesis, which utilizes an α-haloketone. orgsyn.org Acetylenic bromides, which are precursors to the sulfonium salts, can be prepared from acetylenic organometallic compounds. orgsyn.org A cascade reaction involving stabilized sulfonium salts and sulfur ylides has also been established for the construction of polyfunctional furans. rsc.org This one-pot reaction involves the in situ generation of α-methylene sulfonium salts followed by a [4+1] annulation with sulfur ylides. rsc.org Another approach involves the alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts to produce 4-alkylated 3(2H)-furanones. organic-chemistry.org While these methods demonstrate the utility of sulfonium salts in furan synthesis, the provided information does not specifically detail a direct route to this compound using this methodology.

Novel and Advanced Synthetic Approaches

Ongoing research explores novel and more efficient routes to furan derivatives, often focusing on utilizing readily available starting materials and developing continuous processes.

Continuous Isomerization of 2,5-Dimethylfuran to 2,4-Dimethylfuran (B1205762)

A novel heterogeneously catalyzed route has been developed for the continuous isomerization of readily available 2,5-dimethylfuran to 2,4-dimethylfuran, which is an analogue of this compound with a different substitution pattern. chalmers.seresearchgate.netresearchgate.netnih.gov This reaction is carried out in a zeolite packed-bed flow reactor using Ga-silicate (MFI type) as the catalyst. chalmers.seresearchgate.netnih.gov The isomerization occurs inside the zeolite channels, where acid sites catalyze proton transfer followed by the migration of a methyl group. chalmers.seresearchgate.netnih.gov Ga-silicate has shown superior performance compared to aluminium-containing ZSM-5, exhibiting higher selectivities towards isomerization and slower catalyst deactivation. chalmers.seresearchgate.netnih.gov Besides 2,4-dimethylfuran, smaller amounts of 2-methyl-2-cyclopentenone and 3-methyl-2-cyclopentenone are also produced as side products. chalmers.seresearchgate.net The presence of both the microporous framework structure and catalytically active acid sites is necessary for this catalytic isomerization. chalmers.se Weak Brønsted acid sites are primarily responsible for the isomerization, while stronger acid sites can lead to the formation of aromatic byproducts. researchgate.net This continuous process offers opportunities for the valorization of biomass-derived 2,5-dimethylfuran. chalmers.seresearchgate.netresearchgate.netnih.gov

Below is a data table summarizing the conversion and selectivity of 2,5-dimethylfuran over Ga-silicate at 350°C, based on research findings: chalmers.se

| Product | Conversion/Selectivity |

| 2,5-Dimethylfuran | ~72% Conversion researchgate.net |

| 2,4-Dimethylfuran | High Selectivity chalmers.se |

| 2-Methyl-2-cyclopentenone | Smaller amounts chalmers.se |

| 3-Methyl-2-cyclopentenone | Smaller amounts chalmers.se |

| Benzene | Detected initially researchgate.net |

This method focuses on the synthesis of the 2,4- isomer, highlighting the development of novel routes for substituted furan analogues.

Chemoenzymatic and Biocatalytic Strategies for Furan Production

Biocatalysis and chemoenzymatic approaches offer environmentally friendly and selective routes for the synthesis of furan derivatives. These methods leverage the catalytic power of enzymes or whole cells to facilitate chemical transformations under mild reaction conditions.

Enzyme catalysis is increasingly recognized as a valuable tool in organic synthesis, presenting advantages such as mild reaction conditions, environmental compatibility, superior energy efficiency, and the potential for enzyme reusability through immobilization techniques mdpi.com. These benefits align closely with the principles of green chemistry when compared to conventional chemical methodologies mdpi.com.

Biocatalytic processes have demonstrated expanded applications in converting biomass-derived furan aldehydes into a diverse array of value-added chemicals nih.gov. This approach holds significant potential in organic synthesis and biotechnology due to its sustainable characteristics nih.gov. The selective reduction of carbonyl groups in furan aldehydes, such as furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF), to yield furfuryl alcohol (FAL) and 2,5-bis(hydroxymethyl)furan (BHMF), respectively, represents a crucial area in the valorization of biomass-based furan compounds nih.gov. Biocatalytic reduction of FF and HMF is a particularly important route for the selective synthesis of FAL and BHMF nih.gov. Recent advancements in the biosynthesis of FAL and BHMF from biomass-derived FF and HMF through biocatalytic processes have been reviewed, summarizing recently discovered enzymes and whole cells used as biocatalysts nih.gov. Chemoenzymatic cascades for synthesizing furan alcohols from biomass hydrolysate and raw biomass materials are also discussed in the literature nih.gov.

Baeyer-Villiger monooxygenases (BVMOs) have been explored as biocatalysts for the selective oxidation of various furans, including HMF and furfural mdpi.com. Studies have shown that most tested BVMOs exhibit activity on aromatic aldehydes like furfural mdpi.com. For instance, Phenylacetone monooxygenase (PAMO) and its mutant PAMOM446G have been investigated for their biocatalytic potential in converting furfural and other furans mdpi.com. While BVMOs typically produce esters or lactones via oxygen insertion adjacent to the carbonyl carbon, these biocatalysts have been shown to primarily produce furanoid acids from the corresponding aldehydes mdpi.com. The conversion of furfural by PAMO or PAMOM446G resulted in approximately 60% conversion after 12 hours, with 2-furoic acid being the main product mdpi.com. This indicates that BVMOs can provide an alternative biocatalytic route to furan derivatives like 2-furoic acid mdpi.com.

Another application of enzyme catalysis in furan synthesis involves lipase-catalyzed reactions. A novel enzymatic co-catalytic methodology has been developed for synthesizing tetrasubstituted furans through a one-pot three-component reaction involving benzoylacetonitriles, aldehydes, and benzoyl chlorides in ethanol (B145695), utilizing immobilized lipase (B570770) (Novozym 435) in conjunction with tributylphosphine (B147548) as a co-catalyst mdpi.comresearchgate.net. This represents a pioneering example of lipase-catalyzed tetrasubstituted furan synthesis mdpi.comresearchgate.net. Under optimized conditions, a series of cyano-containing tetrasubstituted furans were synthesized with good to excellent isolated yields ranging from 80% to 94%, demonstrating exceptional substrate tolerance mdpi.comresearchgate.net.

Biocatalytic synthesis of furan carboxylic acids from biobased furan aldehydes has also been achieved using recombinant Escherichia coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) acs.org.

Microwave-Assisted Synthetic Methods for Furan Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of various organic compounds, including furan derivatives. This method often leads to significantly reduced reaction times, improved yields, and cleaner products compared to conventional heating methods orientjchem.org. The use of microwave irradiation in environmentally benign solvents like water is considered a potent green chemical technology, minimizing organic solvent waste and enhancing reaction rates jocpr.com.

Microwave-mediated transformations of 2-butene-1,4-diones and 2-butyne-1,4-diones to furan derivatives have been reported organic-chemistry.orgacs.org. A facile method involves using formic acid and a catalytic amount of palladium on carbon in poly(ethylene glycol)-200 (PEG-200) under microwave irradiation organic-chemistry.orgacs.org. This one-pot operation combines the reduction of double or triple bonds with subsequent cyclization, drastically reducing reaction times to 1-5 minutes organic-chemistry.orgacs.org. PEG-200 is an effective solvent due to its high boiling point, dielectric constant, and phase-transfer properties organic-chemistry.org. This method has been successfully applied to various substituted 1,4-diketones, with electron-withdrawing groups facilitating the reaction and electron-donating groups sometimes requiring additional catalytic sulfuric acid organic-chemistry.org. The process has also been extended to 1,4-diaryl-2-butyne-1,4-diones organic-chemistry.org.

Microwave irradiation has been employed in the synthesis of furo[2,3-d]pyrimidine (B11772683) and indeno[1,2-b]furan derivatives in water jocpr.com. An efficient route involves the reaction of N,N-dimethylbarbituric acid or 1,3-indandione, an aldehyde, and cyclohexyl isocyanide in water under microwave irradiation for 10-12 minutes jocpr.com. Optimization studies for this reaction indicated that a microwave power of 300 W provided the highest yield jocpr.com.

Microwave-assisted synthesis is also utilized for the preparation of 5-hydroxymethylfurfural (5-HMF) from sugars using acid catalysts in monophasic organic solvent systems google.com. This method can achieve high conversion rates of sugar to 5-HMF within short reaction times (0.5 minutes to 4 hours) at temperatures ranging from 100°C to 180°C google.com.

Furthermore, microwave irradiation has been used in the solvent-free synthesis of 3-(2,5-dimethylfuran-3-yl)-pyrazoline derivatives orientjchem.org. A mixture of 2-fluorobenzaldehyde, 3-acetyl-2,5-dimethylfuran, and solid K2CO3 was subjected to microwave irradiation at 600 W for 2-3 minutes, significantly reducing reaction time compared to conventional heating (5-6 hours) while improving yields orientjchem.org.

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis aims to control the formation of specific stereoisomers (enantiomers or diastereomers) during a chemical reaction. This is particularly important for chiral furan derivatives, where different stereoisomers can exhibit distinct biological activities or physical properties.

Control of Diastereoselectivity in Photochemical Reactions

Photochemical reactions, which involve the use of light to drive chemical transformations, can be powerful tools for constructing cyclic systems, including furan derivatives. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a notable example that can lead to the formation of oxetanes, which can subsequently be transformed into furan derivatives scispace.comresearchgate.netresearchgate.net.

Control of diastereoselectivity in photochemical reactions involving furan derivatives can be achieved by considering factors such as the relative stability of biradical intermediates and conformational effects scispace.comresearchgate.neteurekaselect.comacs.org. For instance, in the photochemical reaction between furan and benzaldehyde, the regiocontrol is related to the different stabilities of the biradical intermediates, while the exo stereoselectivity depends on the superposition between the Highest Singly Occupied Molecular Orbital (HSOMO) and Lowest Singly Occupied Molecular Orbital (LSOMO) in the biradical intermediate scispace.comresearchgate.net.

Diastereoselective Paternò-Büchi reactions on furan derivatives reacting with asymmetric ketones have been investigated. The photochemical reaction of 2-phenylpropiophenone with furan and 2-methylfuran (B129897) yielded Paternò-Büchi adducts with high diastereomeric excess (>98% de) researchgate.neteurekaselect.com. The observed diastereoselectivity was explained by considering the relative stability of the biradical intermediates formed during the reaction researchgate.neteurekaselect.com.

Photochemical ring expansion reactions of oxetane (B1205548) heterocycles have also been shown to yield tetrahydrofuran (B95107) derivatives with high diastereoselectivity rsc.orgresearchgate.net. For example, the photochemical ring expansion of 2-phenyl oxetane with aryl diazoesters proceeded with high diastereoselectivity (d.r. > 20:1), yielding cis-2,2,3-trisubstituted furan heterocycles as the major products rsc.org. This high diastereoselectivity is rationalized by diastereoselective ylide formation followed by a stereospecific rearrangement rsc.org. Unsymmetrically substituted oxetanes, however, can yield a 1:1 mixture of diastereoisomers in the ring expansion product, which can be attributed to unselective ylide formation due to a lack of side differentiation by remote substituents researchgate.net.

The diastereoselective synthesis of 3-hydroxyfuran-2(3H)-ones has been achieved through the photocycloaddition of alkyl phenylglyoxylates to allylic alcohols, leading to oxetanes with high to moderate (2R,4R)-diastereoselectivity researchgate.net. These oxetanes can be easily ring-opened to the desired furanone products researchgate.net.

Enantioselective Approaches for Chiral Furan Compounds

Enantioselective synthesis focuses on producing one specific enantiomer of a chiral compound in excess of the other. This is crucial for the synthesis of enantiomerically pure furan derivatives, which are often required for pharmaceutical and agrochemical applications.

Enantioselective approaches for chiral furan compounds often involve the use of chiral catalysts or chiral starting materials. Asymmetric catalysis, particularly organocatalysis, has been employed for the stereoselective synthesis of chiral annulated furans researchgate.net. Strategies involving central-to-axial chirality conversion have also been explored for the atroposelective synthesis of optically active heterobiaryl derivatives of the 4-aryl-furan series anr.fr.

Copper(II)-catalyzed cycloisomerization reactions have been developed for the enantioselective synthesis of highly substituted furans scispace.comnih.gov. A catalytic enantioselective reaction utilizing a copper(II) catalyst with chiral anionic ligands has been reported scispace.comnih.gov. This copper(II)-phosphate catalyst promotes the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones and facilitates high levels of enantioselectivity in the subsequent nucleophile attack scispace.comnih.gov. This method shows broad substrate scope and tolerates substitution on the indole (B1671886) and alkyne scispace.com.

Gold-catalyzed intramolecular alkyne hydroarylation reactions have been used in the enantioselective synthesis of furan-containing oxahelicenes chinesechemsoc.org. This approach provides an expedient synthesis of configurationally stable oxahelicenes with high enantioselectivity chinesechemsoc.org.

Diastereodivergent and enantioselective synthesis of chiral 2,3-furan fused carbocycles has been achieved via an organocatalytic 4,5′-addition/cycloisomerisation sequence promoted by distinct organocatalysts and a silver catalyst researchgate.net. This method allows for the stereodivergent construction of spiroaminals with high yield, diastereoselectivity, and excellent enantioselectivity researchgate.net.

The synthesis of enantiomerically pure furan derivatives can also be achieved starting from chiral pool materials or by employing kinetic resolution strategies, including chemoenzymatic methods molaid.com. For example, a chemoenzymatic synthesis of (R)-thiolactomycin, a compound with a chiral quaternary carbon, involved the kinetic resolution of a thiotetronic acid precursor using an enzyme, yielding both enantiomers with high enantiomeric excess molaid.com.

Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer has been developed via a tandem Prins and pinacol (B44631) rearrangement, yielding substituted furanols and their bis-derivatives with excellent diastereo- and enantioselectivity rsc.org.

The total synthesis of (-)-xyloketal D and its enantiomer was achieved through a diastereoselective inverse electron demand Diels-Alder reaction between an ortho-quinone methide and enantiomeric 4,5-dihydro-2,4-dimethylfuran derivatives cdnsciencepub.com. The enantiomeric dihydrofurans were prepared from chiral nonracemic carboxylic acids, confirming the absolute stereochemistry of the natural product cdnsciencepub.com.

Reactivity and Reaction Mechanisms of 3,4 Dimethylfuran

Electrophilic Aromatic Substitution Reactions

Furan (B31954) undergoes electrophilic aromatic substitution (EAS) reactions. The oxygen atom in the furan ring is electron-donating via resonance, activating the ring towards electrophilic attack, particularly at the α (C-2 and C-5) positions lkouniv.ac.in. While specific detailed studies on the regioselectivity of EAS for 3,4-dimethylfuran in nitration and sulfonation were not extensively found in the search results, the general principles of furan reactivity and substituent effects provide insight. Electron-donating groups, such as the methyl groups in this compound, tend to activate the ring further towards EAS and direct substitution to the ortho and para positions relative to themselves lkouniv.ac.in. In the case of this compound, the C-2 and C-5 positions are the most likely sites for electrophilic attack due to the activating effect of the oxygen and the directing effect of the methyl groups.

Regioselectivity in Nitration and Sulfonation

For substituted furans, the regioselectivity of nitration and sulfonation is influenced by both the inherent reactivity of the furan ring and the nature and position of the substituents. While direct experimental data for this compound's nitration and sulfonation regioselectivity were not retrieved, based on the general understanding of furan chemistry and substituent effects, electrophilic attack is favored at the positions that can best stabilize the resulting carbocation intermediate. For this compound, the C-2 and C-5 positions are expected to be the primary sites of attack due to activation by the adjacent oxygen atom and the directing influence of the methyl groups at C-3 and C-4.

Halogenation under Controlled Conditions

Halogenation of furans can occur via electrophilic substitution. However, furans are also susceptible to addition reactions and ring opening, particularly under harsh halogenation conditions. Controlled conditions are often necessary to achieve selective halogenation via substitution. While specific conditions for the controlled halogenation of this compound were not detailed in the search results, studies on the bromination of other furan-containing compounds highlight the need for careful control of stoichiometry and reaction conditions to achieve monobromination versus polybromination or degradation researchgate.net. Electrophilic halogenation of this compound would likely target the activated C-2 and C-5 positions.

Cycloaddition Reactions

Furans are known to participate in cycloaddition reactions, acting as dienes. The presence of methyl groups on the furan ring can influence its reactivity and selectivity in these reactions.

Diels-Alder Reactions and their Synthetic Utility

Furans, including substituted furans like this compound, are widely used as dienes in Diels-Alder reactions rsc.orgresearchgate.netnih.gov. This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for constructing six-membered rings and is valuable in organic synthesis researchgate.netnih.gov. The reaction typically yields 7-oxanorbornene derivatives. The reactivity of the furan diene in Diels-Alder reactions is influenced by its electron density; electron-rich furans tend to be more reactive, particularly with electron-deficient dienophiles rsc.orgnih.gov. This compound, with its electron-donating methyl groups, is expected to be a reactive diene in Diels-Alder reactions.

The synthetic utility of Diels-Alder reactions involving furans lies in their ability to rapidly build molecular complexity and create cyclic structures that can be further transformed into a variety of compounds, including natural products and pharmaceuticals researchgate.net. For example, this compound has been used as a starting material in the synthesis of complex molecules like asteltoxin (B162491) researchgate.net. The Diels-Alder adducts can undergo subsequent reactions, such as retro-Diels-Alder or further functionalization, expanding their synthetic applications.

Paterno-Buchi Reaction with Carbonyl Compounds

The Paterno-Buchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in its excited state and an alkene (or furan) to form a four-membered oxetane (B1205548) ring wikipedia.orgmdpi.com. Furan derivatives can participate in this reaction, acting as the alkene component researchgate.netmdpi.combeilstein-journals.orgnih.gov. The reaction typically shows high regio- and stereoselectivity researchgate.netmdpi.com. Studies on the Paterno-Buchi reaction of furan derivatives with carbonyl compounds have shown that the reaction can yield monoadducts and, under certain conditions, diadducts researchgate.net. The regioselectivity is often explained by the stability of the intermediate biradical formed during the reaction beilstein-journals.org. While specific examples involving this compound directly were not prominently featured in the search results, the general reactivity of furan derivatives in the Paterno-Buchi reaction suggests that this compound would likely undergo this cycloaddition with appropriate excited carbonyl compounds to form oxetanes.

Oxidation Reactions and Pathways

Furans can undergo various oxidation reactions, leading to ring-opened or functionalized products. The presence of methyl groups on this compound can influence its susceptibility to oxidation and the resulting product distribution. While detailed pathways for the oxidation of this compound were not extensively covered in the search results, general furan oxidation can occur through various mechanisms depending on the oxidizing agent and conditions. For example, oxidation of substituted furans can lead to the formation of maleic anhydride (B1165640) derivatives through oxidative ring opening fishersci.ca. Additionally, oxidation at the methyl groups or other positions on the ring is possible. Studies on the oxidation of other dimethylfuran isomers, such as 2,5-dimethylfuran (B142691), indicate that oxidation can involve radical pathways and lead to ring-opening products nih.gov. The specific oxidation pathways and products for this compound would depend on the chosen oxidant and reaction conditions.

Ozonolysis and Atmospheric Chemistry Implications

Ozonolysis is a significant atmospheric degradation pathway for furan derivatives, including dimethylfurans. Gas-phase ozonolysis of furans follows the Criegee mechanism, involving the formation of primary ozonides (POZs). rsc.org These POZs are highly energetic and undergo rapid decomposition. rsc.org

For furans with alkyl substitution at the 3- and 4-positions, such as 3-methylfuran (B129892) and 2,3-dimethylfuran, the formation of OH radicals is expected during ozonolysis. rsc.org Studies on the ozonolysis of various methylfurans, including dimethylfurans, in the gas phase have investigated the reaction mechanisms and kinetics relevant to atmospheric chemistry. rsc.org The removal of methylfurans by ozonolysis in the atmosphere can be comparable to their removal by reactions with OH radicals, particularly for methylfurans. rsc.org

Research indicates that the decomposition of the primary ozonides formed from furans is dominated by the formation of β-unsaturated Criegee intermediates. rsc.org These intermediates, possessing high excitation energy, can isomerize to dioxiranes and dioxolenes or dissociate into vinoxy-type radicals and OH radicals. rsc.org The atmospheric chemistry of furanoids, including dimethylfurans, has implications for the oxidative capacity of the atmosphere and the formation of secondary organic aerosol (SOA) and ozone. acs.org

Oxidative Ring-Opening Reactions

Beyond atmospheric ozonolysis, this compound and other furan derivatives undergo various oxidative ring-opening reactions in different chemical contexts. These reactions typically lead to the cleavage of the furan ring, yielding dicarbonyl compounds or other oxygenated products.

One notable oxidative ring-opening is the Achmatowicz rearrangement, which involves the oxidative ring expansion of furfuryl alcohols to produce 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.com While this reaction primarily focuses on furfuryl alcohols, it exemplifies the susceptibility of the furan ring to oxidative cleavage and rearrangement. Various oxidants, including m-chloroperbenzoic acid (MCPBA) and peracetic acid, have been employed in such oxidative ring expansion reactions. thieme-connect.com Metal-catalyzed methods, such as those using vanadyl acetylacetonate (B107027) with tert-butyl hydroperoxide, have also been developed for the oxidative ring expansion of furfuryl alcohols. thieme-connect.com

The oxidative ring-opening of 2,5-dimethylfuran using hydrogen peroxide as an oxidant has been shown to proceed non-selectively, resulting in a mixture of products, including 3-hexene-2,5-dione. acs.org However, the selectivity of this reaction can be controlled, for instance, by using Zeolitic-Imidazolate Framework-8 (ZIF-8) nanoparticles as a catalyst. acs.org Under mild conditions with ZIF-8 nanoparticles, a quantitative conversion of 2,5-dimethylfuran with improved selectivity to 3-hexene-2,5-dione was achieved. acs.org

Laccase-catalyzed oxidative ring opening of 2,5-dialkylfurans, including 2,5-dimethylfuran, using air as the oxidant has been reported to stereoselectively yield (Z)- or (E)-3-hexene-2,5-dione depending on the mediator used. rsc.org

Other Significant Reaction Pathways

This compound participates in a range of other reactions, including hydroxyalkylation, alkylation, acylation, and certain ring expansion and contraction processes.

Hydroxyalkylation/Alkylation Reactions

Hydroxyalkylation and alkylation reactions involve the addition of hydroxyalkyl or alkyl groups to the furan ring. These reactions can be catalyzed by acids and are relevant in the context of converting biomass-derived furans into value-added chemicals and fuels. mdpi.com For example, 2-methylfuran (B129897) undergoes hydroxyalkylation/alkylation with carbonyl compounds like acetone (B3395972) and butanal in the presence of solid acid catalysts. mdpi.com While specific detailed studies on the hydroxyalkylation/alkylation of this compound were not prominently found, the general reactivity of methylfurans in these reactions suggests that this compound could also participate. The mechanism of hydroxyalkylation is thought to involve protonation of a carbonyl group followed by electrophilic attack on the aromatic ring. umich.edu Electrophilic alkylation reactions can also compete with other reaction pathways in furan chemistry. nih.gov

Acylation Reactions

Acylation of furan derivatives involves the introduction of an acyl group onto the furan ring, typically via Friedel-Crafts type mechanisms. Studies on the acylation of dimethylfuran-3,4-dicarbonyl chloride with aromatic hydrocarbons have shown the formation of cyclic and/or open diketones. acs.orgresearchgate.net For instance, the acylation of benzene, toluene (B28343), and xylenes (B1142099) with 2,5-dimethylfuran-3,4-dicarbonyl chloride yielded mainly cyclic diketones and/or open diketones. acs.org

Table 1 summarizes representative products observed from the acylation of aromatic hydrocarbons with 2,5-dimethylfuran-3,4-dicarbonyl chloride. acs.org

| Aromatic Hydrocarbon | Major Products | Minor Products |

| Benzene | Cyclic diketone, Open diketone | Keto acid |

| Toluene | Cyclic diketone, Open diketone | Keto acid |

| Xylenes | Cyclic diketone, Open diketone | Keto acid |

| Mesitylene | Open diketone (2,5-dimethyl-3,4-dimesitoylfuran) | None reported |

Acylation reactions can be influenced by the substituents on the furan ring and the reaction conditions. rsc.org

Ring Expansion and Contraction Reactions of Furan Systems

Furan rings can undergo transformations that result in either an increase (expansion) or decrease (contraction) in ring size. These reactions are valuable in organic synthesis for accessing various cyclic structures. encyclopedia.pub

Ring expansion reactions of furan systems can occur through various mechanisms. For example, alkynic oxiranes can undergo ring expansion to form furans when exposed to sulfuric acid and mercury sulfate. pharmaguideline.com Gold-catalyzed ring expansion reactions of alkynones have also been reported to yield furan-fused polycyclic compounds, potentially through a tandem 1,2-acyl migration/Friedel-Crafts reaction. rsc.org Oxidative ring expansion, such as the Achmatowicz rearrangement discussed earlier, is another significant pathway. thieme-connect.com

Ring contraction reactions of furan systems lead to smaller rings. One example is the oxidation of pyrylium (B1242799) salts with aqueous hydrogen peroxide and perchloric acid, which can form 2-acylfurans through ring contraction. pharmaguideline.comtandfonline.com This reaction has been observed for symmetrically alkyl-substituted pyrylium salts, yielding 2-acylfurans like 2-acetyl-3,5-dimethylfuran (B1361105) from 2,4,6-trimethylpyrylium perchlorate. tandfonline.com Photochemical isomerization reactions of furan derivatives can also lead to ring contraction products, such as cyclopropenes. netsci-journal.com The direction of photochemical ring contraction can potentially be predicted based on the weakest bond in the excited furan derivative. netsci-journal.com

Table 2 provides examples of ring expansion and contraction reactions involving furan systems.

| Reaction Type | Starting Material Example | Product Example | Conditions | Reference |

| Ring Expansion | Alkynic oxirane | Furan | H₂SO₄, HgSO₄ | pharmaguideline.com |

| Ring Expansion | Alkynone | Furan-fused polycycle | Gold catalysis | rsc.org |

| Ring Contraction | Pyrylium salt (e.g., 2,4,6-trimethylpyrylium perchlorate) | 2-Acylfuran (e.g., 2-acetyl-3,5-dimethylfuran) | H₂O₂, HClO₄ | pharmaguideline.comtandfonline.com |

| Ring Contraction | Furan derivative (photochemical) | Cyclopropene | Photolysis | netsci-journal.com |

Ring contraction reactions can be initiated by various methods, including rearrangements like the Favorskii rearrangement or through oxidative processes. researchgate.netscribd.com

Spectroscopic and Computational Characterization of 3,4 Dimethylfuran

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools used to confirm the identity and determine the structural features of 3,4-dimethylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the arrangement of atoms in this compound can be deduced.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically nonequivalent protons in the molecule brainly.com. The protons on the methyl groups attached to the furan (B31954) ring at the 3 and 4 positions are equivalent due to the symmetry of the molecule. These methyl protons are typically observed as singlets in the spectrum brainly.com. Their chemical shift is expected to be in the range of 2.0-2.5 ppm brainly.com. The protons on the furan ring carbons (at positions 2 and 5) are also equivalent by symmetry and are expected to appear as multiplets in the range of 6.5-7.5 ppm due to coupling with neighboring protons brainly.com.

An expected ¹H NMR profile for this compound could be summarized as follows:

| Type of Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (2x CH₃) | 2.0 - 2.5 | Singlet | 6H |

| Furan Ring (2x CH) | 6.5 - 7.5 | Multiplet | 2H |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. For this compound, four distinct carbon peaks are expected in the ¹³C NMR spectrum due to the unique carbon environments brainly.com. The carbons of the two equivalent methyl groups are expected to resonate in the aliphatic region, typically around 20-30 ppm brainly.com. The sp²-hybridized carbons within the furan ring will appear at lower field (higher chemical shifts), generally in the range of 90-150 ppm brainly.com. Specifically, the substituted ring carbons (C3 and C4) and the unsubstituted ring carbons (C2 and C5) will give rise to separate signals.

An expected ¹³C NMR profile for this compound could show peaks in the following ranges:

| Type of Carbon | Chemical Shift (δ, ppm) |

| Methyl Carbons (2x CH₃) | 20 - 30 |

| Furan Ring Carbons (C2, C5) | 135 - 150 (typical for α-carbons in furan) |

| Furan Ring Carbons (C3, C4) | 90 - 110 (typical for β-carbons in substituted furan) |

Note: Specific assignments within the furan ring can be confirmed using 2D NMR techniques.

Databases such as the KnowItAll NMR Spectral Library contain comprehensive collections of NMR reference spectra, including those for furan derivatives, which can be used for comparative analysis spectrabase.com.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing crucial information about its elemental composition and structural subunits. Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in databases like SpectraBase spectrabase.com. The electron ionization (EI) mass spectrum of this compound (C₆H₈O) would show a molecular ion peak at m/z 96. Fragmentation would occur via pathways characteristic of furan rings and methyl substituents, leading to fragment ions that help confirm the structure. While specific fragmentation details for this compound were not extensively detailed in the search results, the general principle of EI-MS fragmentation for furan derivatives involves the cleavage of bonds within the ring and substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of chemical bonds. Characteristic IR absorption bands for this compound would include C-H stretching vibrations (both aromatic/vinylic and aliphatic), C=C stretching vibrations within the furan ring, and C-O stretching vibrations of the furan ring oxygen. Aromatic and hetero-aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹ globalresearchonline.net. Ring C-C symmetric and asymmetric stretching vibrations in furan derivatives are generally observed between 1033-1414 cm⁻¹ globalresearchonline.net.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Furan and its derivatives exhibit absorption in the UV region due to the π→π* electronic transitions of the conjugated system within the furan ring globalresearchonline.net. Theoretical studies on furan and its derivatives indicate the presence of at least one absorption peak in their UV spectra globalresearchonline.net. The specific wavelength and intensity of this absorption can be influenced by the methyl substituents on the furan ring.

While specific experimental IR and UV-Vis spectra for this compound were not fully detailed in the search results, the general principles of spectroscopy for furan compounds apply. Databases may contain spectral data for this compound or related structures nih.govnist.gov.

Computational Chemistry and Theoretical Studies

Computational chemistry plays a vital role in complementing experimental spectroscopic data by providing theoretical predictions and insights into the molecular properties of this compound. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties globalresearchonline.netresearchgate.netnih.govkau.edu.sa. These calculations can predict NMR chemical shifts, IR vibrational modes, and UV-Vis electronic transitions, aiding in the interpretation of experimental spectra globalresearchonline.netresearchgate.net.

Theoretical studies on furan derivatives have explored various aspects, including formation enthalpies and bond dissociation energies using methods like CBS-QB3, CBS-APNO, and G3 acs.org. Computational approaches can also investigate the electronic structure, stability, and potential reaction pathways of furan compounds rsc.orgaip.org. For example, theoretical calculations can determine the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO), which are relevant to the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy nih.gov.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations are a powerful computational tool widely used to investigate the mechanisms of chemical reactions involving organic molecules, including furan derivatives. These calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a theoretical basis for understanding reactivity and selectivity.

For furan-based compounds, DFT has been applied to study various transformations. For instance, the isomerization of 2,5-dimethylfuran (B142691) to 2,4-dimethylfuran (B1205762), a structural isomer of this compound, catalyzed by Ga-silicate zeolites, has been investigated using DFT. These studies calculated the reaction landscape, revealing that the mechanism involves proton transfer catalyzed by acid sites within the zeolite channels, followed by the migration of a methyl group. The transfer of the methyl group was identified as having the highest energy barrier, thus being the rate-controlling step chalmers.seresearchgate.net.

DFT has also been employed to explore Diels-Alder reactions involving furan derivatives, such as the cycloaddition of 2,5-dimethylfuran with various dienophiles. These computational studies have helped elucidate whether the reaction proceeds via a concerted or stepwise mechanism, analyze activation barriers, and understand the influence of solvents and catalysts (like Lewis and Brønsted acids) on the reaction pathway and stereoselectivity researchgate.netacs.org. DFT calculations can model the electrophilicity of reactive centers and predict reaction pathways with nucleophiles, as demonstrated in studies on the reactivity of furan derivatives containing acyl chloride groups benchchem.com. The application of DFT supports proposed mechanisms in complex organic transformations involving furan rings, such as cyclisation sequences rsc.org.

While specific DFT studies focusing solely on reaction mechanisms of this compound were not prominently found, the established application of DFT to analogous furan systems allows for the confident assertion that this method can be effectively utilized to study reactions where this compound is a reactant or intermediate. By calculating the energies of reactants, transition states, and products, DFT can provide crucial insights into the feasibility and mechanism of such reactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly useful for studying complex systems where a specific region undergoing a chemical transformation needs to be treated with a high level of quantum mechanical accuracy, while the surrounding environment (such as a solvent or a catalytic framework like a zeolite) is handled with less computationally expensive molecular mechanics methods. This approach allows for the investigation of reactions in more realistic environments.

The accuracy of QM/MM calculations in such heterogeneous catalytic systems is dependent on the quality of the molecular mechanics parameters used for the surrounding environment. Research has focused on developing improved force-field parameters for QM/MM simulations to accurately predict adsorption energies of molecules, including dimethylfuran, in zeolites osti.gov.

QM/MM simulations are generally employed when studying chemical reactions or processes that involve changes in electronic structure in a localized region of a larger system ambermd.orgprace-ri.euuiuc.edu. While direct QM/MM studies specifically detailing reaction mechanisms of this compound were not identified, the successful application of this method to catalytic reactions of related furan isomers highlights its potential for investigating this compound transformations in complex environments, such as on catalyst surfaces or in biological systems.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are valuable for predicting spectroscopic parameters and electronic properties of molecules, aiding in their identification and characterization. These predicted values can be compared with experimental spectroscopic data for validation and to gain a deeper understanding of the molecular structure and electronic behavior.

Experimental NMR spectroscopy provides characteristic signals for this compound. The carbon-13 (¹³C) NMR spectrum of this compound is expected to show four distinct peaks corresponding to the unique carbon environments: two for the methyl carbons (typically in the 20-30 ppm range) and two for the sp²-hybridized carbons in the furan ring (expected around 90-150 ppm) brainly.comchegg.com. Proton (¹H) NMR spectroscopy reveals signals for the methyl protons (expected as singlets around 2.0-2.5 ppm) and the furan ring protons (expected as multiplets around 6.5-7.5 ppm) brainly.com. These experimental observations align with the predicted distinct environments of the protons and carbons in the this compound structure.

Computational approaches like DFT can predict various spectroscopic parameters, including vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts researchgate.net. TD-DFT calculations can be used to assign electronic transitions observed in UV-Visible spectra researchgate.net. Furthermore, computational methods can predict other properties relevant to analytical techniques, such as Collision Cross Section (CCS) values for different adducts of this compound, which are useful in mass spectrometry-based analyses uni.lu.

While specific computational studies solely focused on predicting the spectroscopic parameters of this compound from first principles were not extensively detailed in the search results, the general capability of DFT and related methods to accurately predict such properties for furan derivatives and similar organic molecules is well-established researchgate.netrsc.org. These computational predictions serve as a valuable complement to experimental spectroscopic data, assisting in peak assignment and structural confirmation.

Below is a table summarizing the expected NMR characteristics of this compound based on experimental observations:

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Number of Signals |

| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Singlet | 1 (due to symmetry) |

| ¹H | Furan Ring (C-H) | 6.5 - 7.5 | Multiplet | 1 (due to symmetry) |

| ¹³C | Methyl (CH₃) | 20 - 30 | - | 2 |

| ¹³C | Furan Ring (sp²) | 90 - 150 | - | 2 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. For flexible molecules, understanding the relative stabilities of different conformers is crucial. Molecular dynamics (MD) simulations explore the time-dependent behavior of molecular systems, providing insights into their dynamic properties, including conformational changes and transitions between different low-energy conformers.

For a relatively rigid cyclic molecule like this compound, the primary conformational considerations involve the orientation of the methyl groups relative to the furan ring plane and potential puckering of the ring itself, although furan rings are generally close to planar due to aromaticity. While extensive conformational flexibility is not expected compared to acyclic molecules or larger rings, subtle differences in methyl group orientation could be explored computationally.

Computational methods, such as DFT, can be used to calculate the energies of different possible conformers and identify the most stable ones. By performing potential energy surface scans with respect to relevant dihedral angles, the energy barriers to interconversion between conformers can be determined.

Molecular dynamics simulations can provide information about the dynamic behavior of this compound over time, including vibrations and potentially small amplitude motions of the methyl groups. MD simulations are widely used to study the behavior of molecules in various environments, including in solution or adsorbed on surfaces iisc.ac.inaps.org. They can be coupled with QM methods (QM/MM-MD) to study dynamic processes involving bond breaking or formation ambermd.orgmpg.de.

Studies on similar molecules, such as dimethylanisole isomers, have utilized microwave spectroscopy and quantum chemical calculations to investigate conformational effects and the internal rotation of methyl groups attached to aromatic rings researchgate.netacs.org. These studies highlight the application of computational methods to understand the dynamics of methyl groups in such systems, which is relevant to the methyl groups in this compound.

While specific computational studies focusing on the detailed conformational analysis or molecular dynamics simulations specifically of this compound were not a major theme in the search results, the general principles and techniques of conformational analysis and MD simulations are applicable. These methods could be used to investigate the preferred spatial arrangement of the methyl groups and the dynamic behavior of the molecule, although significant conformational diversity is not anticipated due to the rigid furan ring structure.

Derivatization and Functionalization of 3,4 Dimethylfuran

Synthesis of Substituted 3,4-Dimethylfuran Derivatives

The structure of this compound serves as a scaffold for the synthesis of a wide array of substituted heterocyclic compounds. Through targeted reactions, functional groups can be introduced, and new ring systems can be constructed, expanding its chemical diversity.

The introduction of functional groups onto the this compound ring is primarily governed by the principles of electrophilic aromatic substitution and organometallic chemistry. The positions adjacent to the oxygen atom (C2 and C5) are the most electron-rich and, therefore, the most reactive sites for electrophiles. While direct electrophilic substitution examples are not extensively documented, related furan (B31954) chemistries suggest this as a primary pathway.

A more precise method for functionalization involves metalation, specifically lithiation. The generation of a lithiated intermediate allows for the subsequent reaction with a wide variety of electrophiles to introduce specific functional groups with high regioselectivity. For instance, the treatment of a related stannylated furan with butyllithium (B86547) generates a lithiated furan that reacts specifically with electrophiles. rsc.org This methodology can be applied to create unsymmetrically substituted 3,4-disubstituted furans. rsc.org

The synthesis of dicarboxylic acid derivatives from a furan core is a valuable transformation. While the direct oxidation of the two methyl groups on this compound to form furan-3,4-dicarboxylic acid is a theoretical possibility, a more established route in the literature describes the synthesis of the isomeric 2,5-dimethylfuran-3,4-dicarboxylic acid from an acyclic precursor.

This synthesis begins with diethyl 2,3-diacetylsuccinate , which undergoes an acid-catalyzed Paal-Knorr cyclization and subsequent hydrolysis to yield the target dicarboxylic acid. A notable method involves a refluxing reaction in a hydrochloric acid solution. orgsyn.org The concentration of the acid and the reaction conditions can be adjusted to selectively produce the dicarboxylic acid, its diethyl ester, or a decarboxylated by-product. orgsyn.org

Table 1: Synthesis of 2,5-Dimethylfuran-3,4-dicarboxylic Acid

| Starting Material | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| Diethyl 2,3-diacetylsuccinate | HCl (aq) | Microwave heating, reflux, 1 hour | 2,5-dimethylfuran-3,4-dicarboxylic acid | 24% |

| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | 52% | |||

| Ethyl 2,5-dimethylfuran-3-carboxylate | 20% |

Data sourced from patent CN101486696B. orgsyn.org

Another approach involves treating diethyl 2,3-diacetylsuccinate with polyphosphoric acid to form the diethyl ester, which is then hydrolyzed in a potassium hydroxide-ethanol solution to obtain the final dicarboxylic acid. orgsyn.org

Cycloaddition reactions are a powerful tool for constructing larger ring systems from simple precursors. This compound, acting as a diene, can participate in [4+3] cycloadditions to form seven-membered heterocyclic rings.

The synthesis of an oxazepinedione derivative can be envisioned through the reaction of this compound with a suitable ketene (B1206846) or isocyanate derivative. The reaction of dienes with chlorosulfonyl isocyanate (CSI) , for example, is a known method for creating nitrogen-containing heterocycles. ut.ac.irwpmucdn.com CSI is highly reactive, and its isocyanate moiety typically undergoes cycloaddition with dienes. This reaction would lead to a bicyclic intermediate that can be further transformed into a seven-membered oxazepine ring structure.

Similarly, diazepinedione derivatives can be synthesized from this compound by reacting it with an azo compound. A common reagent for this type of transformation is diethyl azodicarboxylate (DEAD) . The [4+3] cycloaddition between a furan and DEAD yields a diazepine (B8756704) derivative, specifically a dinitrogen-bridged bicyclic adduct which represents a stable form of the diazepine system.

Pyrazoline heterocycles are typically synthesized through the condensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov A plausible, albeit indirect, pathway to synthesize a pyrazoline derivative from this compound involves a two-step sequence:

Ring Opening: The furan ring of this compound can be opened under acidic hydrolysis conditions. This process converts the cyclic ether into an acyclic 1,4-dicarbonyl compound, specifically 2,3-dimethyl-succinaldehyde or its tautomers.

Cyclization: The resulting 1,4-dicarbonyl intermediate can then be reacted with hydrazine or a substituted hydrazine (e.g., phenylhydrazine). The hydrazine undergoes a condensation reaction with the two carbonyl groups, leading to the formation of a dihydropyridazine, a six-membered ring which is an isomer of the target pyrazoline. To obtain a pyrazoline, a precursor with a 1,3-dicarbonyl relationship is needed, which is not directly obtained from the simple hydrolysis of this compound.

A more viable route to a pyrazole (B372694) (the aromatic analogue of pyrazoline) involves the reaction of a 1,3-diketone with hydrazine. organic-chemistry.org Therefore, a different strategic modification of the this compound starting material would be required to access pyrazoline derivatives.

Applications of this compound in the Synthesis of Natural Products and Complex Molecules

The unique structure of this compound makes it an attractive starting material for the total synthesis of complex natural products that contain substituted tetrahydrofuran (B95107) or related oxygenated moieties.

The synthesis begins with a crucial Paterno-Büchi photocycloaddition reaction between this compound and O-benzyloxypropanal. This [2+2] cycloaddition forms a strained oxetane (B1205548) intermediate. This intermediate is then manipulated through a series of reactions to construct the complex bis(tetrahydrofuran) core of the asteltoxin (B162491) molecule. The furan's oxygen atom becomes one of the tetrahydrofuran rings' oxygen atoms, and the carbon backbone of the furan forms part of the natural product's skeleton. The final steps involve attaching the triene pyrone side chain to complete the synthesis of asteltoxin.

Table 2: Key Stages in the Total Synthesis of (±)-Asteltoxin

| Stage | Key Reaction | Starting Materials | Resulting Structure |

|---|---|---|---|

| 1 | Paterno-Büchi Photocycloaddition | This compound, O-benzyloxypropanal | Bicyclic oxetane intermediate |

| 2 | Functionalization | Oxetane intermediate | Bis(tetrahydrofuran) aldehyde |

| 3 | Side Chain Coupling | Bis(tetrahydrofuran) aldehyde, Pyronyl anion equivalent | Precursor with full carbon skeleton |

Synthesis of Macrolide Pheromones

The synthesis begins with the construction of a precursor, 2,3-dimethyl-2-butenolide, through a Reformatsky-based sequence. This butenolide is then reduced using diisobutylaluminium hydride (DIBAL-H) to afford this compound. rsc.org This approach to obtaining this compound proved to be more efficient, utilized less expensive reagents, and was simpler to execute than the previously employed Diels-Alder route. rsc.org

Once this compound is obtained, it undergoes a one-pot sequence of reactions to introduce side chains at the 2- and 5-positions. This sequence involves:

Lithiation: The furan ring is first lithiated at one of the reactive alpha-positions.

Alkylation: The lithiated intermediate is then alkylated using a tetrahydropyranyl (THP)-containing iodide.

Second Lithiation: A second lithiation occurs at the remaining alpha-position.

Formylation: The sequence is completed by formylation to yield the key tetrasubstituted furan intermediate, 3,4-dimethyl-5-[5-(tetrahydrofuran-2-yloxy)pentyl]-2-furaldehyde. rsc.orgnih.gov

To construct the necessary three-carbon acyl side chain, the aldehyde is converted to an unsaturated ester via a Horner–Wadsworth–Emmons (HWE) condensation with triethyl phosphonoacetate. Following this, the double bond in the newly formed ester side chain is reduced. After the removal of protective groups, the final step is the closure of the lactone ring. This is achieved using the Mitsunobu method, which is noted to be milder, simpler, and requires less solvent than the previously used Yamaguchi macrolactonization method. rsc.orgnih.gov

| Step | Reaction | Reagents | Product |

| 1 | Reduction | Diisobutylaluminium hydride (DIBAL-H) | This compound |

| 2 | Functionalization | 1. Lithiation 2. Alkylation with THP-containing iodide 3. Second Lithiation 4. Formylation | 3,4-dimethyl-5-[5-(tetrahydrofuran-2-yloxy)pentyl]-2-furaldehyde |

| 3 | Chain Elongation | Horner–Wadsworth–Emmons (HWE) condensation with triethyl phosphonoacetate | Unsaturated ester |

| 4 | Cyclization | Mitsunobu reaction | Galerucella macrolide pheromone |

Preparation of Mycolactone (B1241217) Side Chains

Mycolactones are a family of cytotoxic and immunosuppressive polyketides produced by Mycobacterium ulcerans, the causative agent of Buruli ulcer. These complex macrolides consist of a 12-membered lactone core and two side chains, a C12–C20 "northern" chain and a highly unsaturated C1'–C16' "southern" chain. nih.gov While extensive research has gone into the total synthesis of mycolactones and their analogues, the use of this compound as a direct precursor for the side chains has not been reported. mdpi.comnih.gov

However, a closely related isomer, 2,4-dimethylfuran (B1205762), has been successfully employed in a convergent synthesis of the polyunsaturated moiety of the mycolactone A/B side chain. In this approach, the polyunsaturated fragment was synthesized in just three steps starting from 2,4-dimethylfuran. rsc.org This furan-based building block was then connected to a chiral, monosaccharide-derived fragment via a Sonogashira coupling. This strategy allowed for the rapid assembly of an analogue of the mycolactone A/B side chain. rsc.org

This research highlights the utility of substituted furans as synthons for the polyunsaturated systems found in complex natural products like mycolactones. Although a direct synthesis from this compound has not been documented in the literature for mycolactone side chains, the successful application of its isomer underscores the potential of furan chemistry in this area.

Advanced Applications of 3,4 Dimethylfuran and Its Derivatives

Biomedical and Biological Applications

Scavenging of Reactive Aldehydes by Derivatives

Derivatives of furan (B31954), such as 3,3-Dimethylfuran-2,4(3H,5H)-dione (dimedone), have demonstrated activity as scavengers for reactive aldehydes. Dimedone, a synthetic organic compound belonging to the furan class, is a colorless, crystalline solid. ontosight.ai Its ability to act as a scavenger for reactive aldehydes makes it potentially useful in the development of therapeutic agents for conditions linked to oxidative stress and dysregulation of aldehyde metabolism. ontosight.ai

While 3,4-dimethylfuran itself is known as a potent scavenger of singlet oxygen and hydroxyl radicals, information specifically detailing the scavenging of reactive aldehydes by derivatives of this compound in the provided search results is limited. nih.gov However, the related compound 3,3-Dimethylfuran-2,4(3H,5H)-dione (dimedone) has been explicitly identified for this application. ontosight.ai The reactive intermediate formed from 2,5-dimethylfuran (B142691), a cis-enedione, is known to react readily with amino acids and GSH, similar to the metabolite of furan. nih.gov This suggests a general reactivity of furan derivatives with biological molecules, including potentially those modified by reactive aldehydes.

Energy Applications and Biofuels

Furan compounds, including dimethylfurans, have emerged as promising candidates for energy applications, particularly as biofuels and high energy density materials. mdpi.comprezi.com Their production from biomass-derived carbohydrates aligns with the increasing interest in sustainable energy sources. mdpi.comnih.govgreencarcongress.comdalinyebo.com

Furan Compounds as High Energy Density Materials (HEDMs)

High energy density materials (HEDMs) are substances capable of releasing substantial amounts of energy per unit mass upon decomposition, making them vital for propulsion and energy storage. prezi.com Furan compounds, characterized by their five-membered ring containing an oxygen atom, possess a structure that allows for diverse chemical modifications, enhancing their potential as HEDMs. prezi.com

Specific furan derivatives have been explored for their high energy release potential in propellants, explosives, and advanced energy storage systems. prezi.com For instance, 3-nitrofuran, synthesized by nitrating furan at the 3-position, exhibits increased energy density and shows potential in energetic applications due to its favorable properties and stability. prezi.com Oxime-containing furan compounds have demonstrated enhanced energy density and stability compared to traditional materials. prezi.comprezi.com Computational chemistry plays a role in designing these materials by predicting properties and behaviors at the atomic level, thereby streamlining the design process for new energetic compounds. prezi.com

Conversion to Value-Added Chemicals and Liquid Fuels

Furan compounds derived from biomass, such as furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF), are versatile platform molecules for producing a range of value-added chemicals and liquid fuels. nih.gov 2,5-Dimethylfuran (2,5-DMF), in particular, holds significant promise as a liquid biofuel with a high energy density. mdpi.comnih.govgreencarcongress.comresearchgate.netmdpi.com Its energy density is reported to be around 30 MJ/L, which is higher than that of ethanol (B145695) (6.1 kWh/L or approximately 22 MJ/L) and comparable to gasoline (8.8 kWh/L or approximately 31.7 MJ/L) and diesel (9.7 kWh/L or approximately 35 MJ/L). mdpi.comgreencarcongress.comresearchgate.netresearchgate.netfrontiersin.org This high energy density means that a vehicle using furanics could potentially travel a similar distance on a full tank as one using traditional fuels. researchgate.net

Beyond its use as a direct fuel, 2,5-DMF also serves as a green solvent and a feedstock for the production of pharmaceuticals, pesticides, and perfume intermediates. nih.gov The conversion of biomass-derived carbohydrates into 2,5-DMF is an active area of research, with various catalytic processes being developed. mdpi.comgoogle.comnih.gov For example, HMF, a derivative of hexose (B10828440) degradation, can be converted to 2,5-DMF through chemoselective hydrogenolysis. researchgate.netmdpi.com This conversion typically involves the hydrogenation of the aldehyde group and hydrogenolysis of the hydroxyl group on the furan ring. researchgate.net

Other furan derivatives, such as 2-methylfuran (B129897) (2-MF), are also being explored for their conversion into value-added chemicals and liquid fuels. nih.govmdpi.com 2-MF can be produced from furfural and has attractive properties as a spark-ignition fuel blendstock, including high octane (B31449) numbers and relatively high energy density. mdpi.combohrium.com Research is ongoing into converting 2-MF into liquid fuel precursors through reactions like hydroxyalkylation/alkylation with biomass-derived carbonyl compounds and Diels-Alder reactions with olefins. mdpi.com

The conversion pathways for furan compounds into fuels and chemicals often involve catalytic processes. nih.govmdpi.comfrontiersin.orggoogle.comnih.govmdpi.com For instance, the conversion of furfural to 2-methylfuran can be achieved using various catalysts, including Cu-Zn-Al catalysts and Ru/NiFe₂O₄ catalysts. mdpi.commdpi.com The selective hydrogenolysis of HMF to 2,5-DMF has been studied using noble metal catalysts like Pd/C and Ru/Co₃O₄. mdpi.com

The following table summarizes the energy density of some furan-based fuels in comparison to conventional fuels and ethanol:

| Fuel Type | Energy Density (MJ/L) | Energy Density (kWh/L) | Source(s) |

| 2,5-Dimethylfuran (2,5-DMF) | ~30 | - | mdpi.comresearchgate.net |

| Ethoxymethylfurfural (EMF) | ~31.3 (calculated from kWh/L) | 8.7 | greencarcongress.comresearchgate.net |

| Gasoline | ~31.3 - 32.8 (calculated from kWh/L) | 8.8 - 9.7 | greencarcongress.comresearchgate.net |

| Diesel | ~35 (calculated from kWh/L) | 9.7 | greencarcongress.comresearchgate.net |

| Ethanol | ~22 (calculated from kWh/L) | 6.1 | mdpi.comgreencarcongress.comresearchgate.netresearchgate.net |

Note: Conversions between MJ/L and kWh/L are approximate (1 kWh = 3.6 MJ).

Furan-based fuels like 2,5-DMF and ethoxymethylfurfural (EMF) show comparable or higher energy densities than ethanol, making them attractive alternatives in the pursuit of sustainable transportation fuels. mdpi.comgreencarcongress.comresearchgate.netresearchgate.net

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

Developing more efficient and sustainable routes for synthesizing 3,4-dimethylfuran remains a critical area for future research. Current methods for preparing polysubstituted furans, including derivatives like 2,5-dimethylfuran-3,4-dicarboxylic acid, have faced challenges such as the use of toxic reagents, cumbersome operations, and high costs. google.com Future efforts should focus on overcoming these limitations by exploring greener chemical processes and catalysts.

Research into the synthesis of polysubstituted furans has noted the difficulties in accessing certain substitution patterns, such as the 2,4-disubstitution, which often requires complex intramolecular rearrangements. chalmers.se While this specifically mentions the 2,4- isomer, it underscores the broader synthetic challenges associated with precisely substituted furans like 3,4-DMF. Future work could investigate novel catalytic systems or reaction pathways that allow for the more direct and selective formation of the 3,4- substitution pattern, potentially from readily available biomass-derived precursors.

For instance, studies on the isomerization of 2,5-dimethylfuran (B142691) to 2,4-dimethylfuran (B1205762) using zeolite catalysts suggest that catalyst design, particularly the use of zeotypes like Ga-silicate, can improve selectivity and reduce deactivation. chalmers.se Applying similar principles to the synthesis or isomerization routes leading to this compound could yield more efficient processes. The development of catalysts that function under milder conditions (lower temperatures and pressures) and utilize renewable feedstocks would contribute significantly to the sustainability of 3,4-DMF production. The potential for continuous flow reactors, as explored for the conversion of 2,5-dimethylfuran to p-xylene, could also be investigated for 3,4-DMF synthesis to improve efficiency and scalability. rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Understanding and exploiting the unique reactivity of this compound is another important future research direction. The presence of methyl groups at the 3 and 4 positions influences the electron density and steric environment of the furan (B31954) ring, potentially leading to distinct reactivity compared to isomers like 2,5-dimethylfuran.

Future research could focus on exploring novel catalytic transformations that leverage the specific structural features of this compound. This might include investigating its behavior in cycloaddition reactions, functionalization reactions at the ring or methyl groups, or its role as a building block in the synthesis of more complex molecules. Studies on furan derivatives in organic synthesis highlight their utility as intermediates for pharmaceuticals and agrochemicals, suggesting potential avenues for 3,4-DMF. benchchem.comsmolecule.com

Research on the valorization of 2,5-dimethylfuran has shown that zeolite catalysts can promote isomerization and the formation of various products, including 2,4-dimethylfuran and cyclic ketones. rsc.org This indicates the potential for catalytic systems to induce specific rearrangements and transformations in substituted furans. Future work could explore if similar or different catalytic materials can selectively transform this compound into valuable chemicals. Understanding the reaction mechanisms involved in such transformations, potentially through in situ spectroscopic techniques, would be crucial for rational catalyst design.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Advanced computational modeling, such as Density Functional Theory (DFT) calculations, will play a vital role in understanding the reactivity of this compound and predicting its properties. benchchem.com Computational studies can provide insights into reaction pathways, transition states, and the influence of catalysts and solvents on reactivity. benchchem.com

For instance, DFT calculations have been used to support the understanding of the isomerization mechanism of 2,5-dimethylfuran to 2,4-dimethylfuran over zeolite catalysts, indicating that the reaction occurs within the zeolite channels catalyzed by acid sites. chalmers.se Applying similar computational approaches to this compound can help elucidate complex reaction mechanisms, such as those involved in novel catalytic transformations or its behavior under various reaction conditions.

Beyond reactivity, computational modeling can also be used to predict the physical and chemical properties of this compound, as well as its potential environmental fate and biological interactions. Predictive models for properties like boiling point, vapor pressure, and solubility can aid in process design and environmental risk assessment. thegoodscentscompany.com Furthermore, computational approaches like QSAR models could potentially be explored to predict certain biological or toxicological properties, although this would require robust experimental data for validation. vulcanchem.com Future research should integrate computational modeling with experimental studies to gain a comprehensive understanding of this compound's behavior.

Expansion of Biological and Biomedical Applications

While research on the biological and biomedical applications of furan compounds is ongoing, specifically exploring the potential of this compound is an area for future expansion. Furan derivatives are known to possess diverse pharmacological properties, including potential antibacterial, antifungal, and anticancer activities. smolecule.comijabbr.com

Although much of the current research in this area focuses on other furan derivatives like This compound-2-carbaldehyde (B13991246) or compounds with a furan scaffold, future studies could investigate whether this compound itself or its derivatives exhibit similar or novel biological activities. smolecule.comijabbr.com This could involve screening this compound against various biological targets or disease models.

The use of furan-containing structures in the development of pharmaceuticals and agrochemicals suggests that this compound could serve as a building block for synthesizing potentially bioactive molecules. benchchem.comijabbr.com Future research could focus on designing and synthesizing novel compounds incorporating the this compound core and evaluating their biological properties. Understanding the structure-activity relationships of this compound derivatives will be crucial for the rational design of new therapeutic or agrochemical agents.

Integration into Emerging Technologies (e.g., Biorefineries, Advanced Materials)

Integrating this compound into emerging technologies like biorefineries and the production of advanced materials represents a promising future direction. Biorefineries aim to convert renewable biomass into a range of biofuels and value-added chemicals. mdpi.comieabioenergy.com While 2,5-dimethylfuran is widely studied as a potential biofuel from biomass-derived carbohydrates, the potential of this compound in this context or as a platform chemical within a biorefinery needs to be explored. scispace.commdpi.com

Future research could investigate efficient pathways for producing this compound from biomass feedstocks. This might involve exploring different biomass conversion technologies and identifying suitable catalysts for the selective formation of the 3,4-isomer. mdpi.com

Beyond biofuels, furan derivatives are also being explored for their use in advanced materials, such as conducting polymers and self-healing materials. chalmers.se The unique substitution pattern of this compound could impart distinct properties to polymers or other materials incorporating this structure. Future research could focus on synthesizing polymers or other advanced materials using this compound as a monomer or building block and evaluating their performance for various applications. The valorization of furanics from biomass into valuable chemicals and materials is a key aspect of developing a sustainable bio-based economy. rsc.orgieabioenergy.com

Addressing Environmental and Health Implications of Furan Compounds